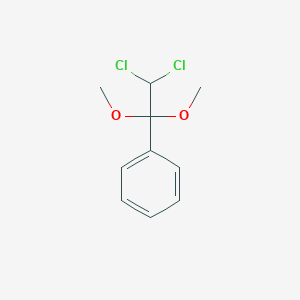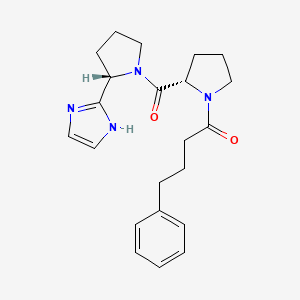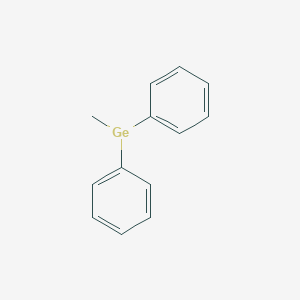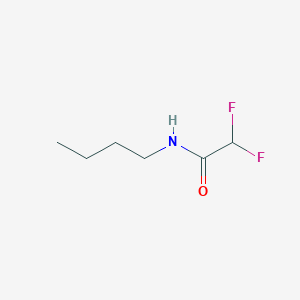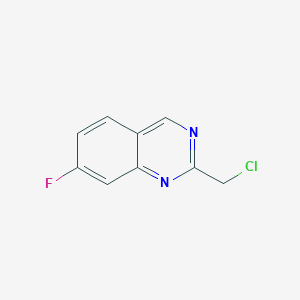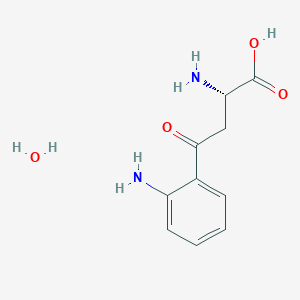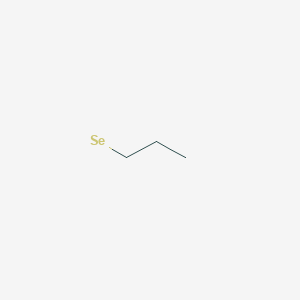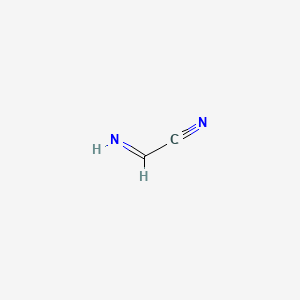
Iminoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminoacetonitrile is an organic compound with the formula H₂NCH₂CN. It is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile. This compound is significant in prebiotic chemistry and has been studied for its role in the formation of complex organic molecules in astrochemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminoacetonitrile can be synthesized through the dimerization of hydrogen cyanide (HCN). This reaction is base-catalyzed and occurs in the liquid state. The process involves steered ab initio molecular dynamics and quantum chemistry to evaluate the kinetics and thermodynamics of the reaction .
Industrial Production Methods: This method could potentially be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Iminoacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: Nucleophilic substitution reactions can occur due to the presence of the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitrogen oxides or other nitrogen-containing compounds.
Reduction: Amines or other reduced nitrogen compounds.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
Iminoacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Its role in prebiotic chemistry makes it significant in studies related to the origin of life.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of iminoacetonitrile involves its reactivity as a nucleophile and electrophile. The compound can participate in various chemical reactions due to the presence of both the amine and nitrile groups. These reactions can lead to the formation of complex organic molecules, which are significant in prebiotic chemistry and other fields .
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but contains an amino group instead of an imino group.
Acetonitrile: A simpler nitrile compound without the amine group.
Cyanogen: Contains a nitrile group but lacks the amine functionality.
Uniqueness: Iminoacetonitrile is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both prebiotic chemistry and industrial applications .
Properties
CAS No. |
1726-32-5 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
methanimidoyl cyanide |
InChI |
InChI=1S/C2H2N2/c3-1-2-4/h1,3H |
InChI Key |
LAVVSPWGGHZKLI-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


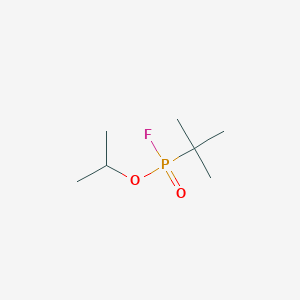
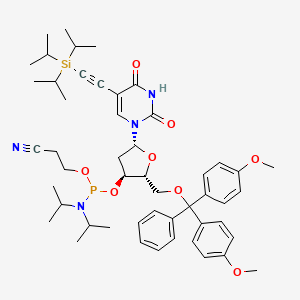

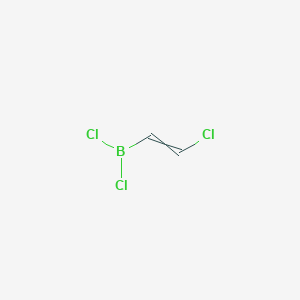
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
